molecular formula C12H10ClNO2 B13063145 Ethyl 8-chloroquinoline-6-carboxylate CAS No. 916812-09-4

Ethyl 8-chloroquinoline-6-carboxylate

Cat. No.: B13063145
CAS No.: 916812-09-4
M. Wt: 235.66 g/mol
InChI Key: FYMPYWUKGBBZFM-UHFFFAOYSA-N
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Description

Ethyl 8-chloroquinoline-6-carboxylate: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 8th position and an ethyl ester group at the 6th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to yield ethyl 8-chloroquinoline-6-carboxylate.

    Pfitzinger Reaction: This method involves the reaction of isatin with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps to form the desired quinoline derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Friedländer synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 8-chloroquinoline-6-carboxylate can undergo oxidation reactions to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form 8-chloroquinoline-6-carboxylic acid.

    Substitution: The chloro group at the 8th position can be substituted with various nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 8-chloroquinoline-6-carboxylic acid.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 8-chloroquinoline-6-carboxylate is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.

Biology: The compound is studied for its potential antimicrobial and antiviral properties

Medicine: this compound and its derivatives are investigated for their potential use as antimalarial agents. Quinoline-based compounds have a long history of use in the treatment of malaria, and ongoing research aims to develop more effective and less toxic derivatives.

Industry: The compound is used in the development of dyes and pigments. Quinoline derivatives are known for their vibrant colors and are used in the textile and printing industries.

Mechanism of Action

The mechanism of action of ethyl 8-chloroquinoline-6-carboxylate involves its interaction with various molecular targets. In the case of its antimicrobial activity, the compound is believed to interfere with the synthesis of nucleic acids in microbial cells, leading to cell death. The chloro group at the 8th position enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The ethyl ester group at the 6th position improves the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • Ethyl 6-chloroquinoline-3-carboxylate
  • Ethyl 8-bromoquinoline-6-carboxylate
  • Ethyl 8-fluoroquinoline-6-carboxylate

Comparison: Ethyl 8-chloroquinoline-6-carboxylate is unique due to the presence of the chloro group at the 8th position, which significantly enhances its biological activity compared to other halogenated derivatives. The position of the chloro group plays a crucial role in determining the compound’s interaction with molecular targets, making it more effective in certain applications. Additionally, the ethyl ester group at the 6th position improves the compound’s solubility and bioavailability, making it a preferred choice in medicinal chemistry.

Properties

CAS No.

916812-09-4

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

ethyl 8-chloroquinoline-6-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)10(13)7-9/h3-7H,2H2,1H3

InChI Key

FYMPYWUKGBBZFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)Cl

Origin of Product

United States

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